(R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide
Overview
Description
®-N-(4-Nitrophenyl) tert-butanesulfinamide is a chiral sulfinamide compound widely used in organic synthesis. It is known for its role as a chiral auxiliary and a reagent in asymmetric synthesis, particularly in the formation of carbon-nitrogen bonds. The presence of the nitrophenyl group and the tert-butanesulfinyl group imparts unique reactivity and selectivity to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-N-(4-Nitrophenyl) tert-butanesulfinamide can be synthesized through several methods. One common approach involves the reaction of ®-tert-butanesulfinamide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high enantiomeric purity.
Another method involves the direct sulfinylation of 4-nitroaniline with ®-tert-butanesulfinyl chloride. This reaction is usually carried out in an inert solvent like dichloromethane, with a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of ®-N-(4-Nitrophenyl) tert-butanesulfinamide may involve optimized versions of the above methods, with considerations for cost, yield, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-Nitrophenyl) tert-butanesulfinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Various substituted sulfinamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(4-Nitrophenyl) tert-butanesulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, ®-N-(4-Nitrophenyl) tert-butanesulfinamide is employed in the synthesis of chiral drugs. Its ability to induce chirality in target molecules makes it valuable in the production of enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of fine chemicals and intermediates. Its role as a chiral auxiliary helps in the production of high-value products with specific stereochemistry.
Mechanism of Action
The mechanism by which ®-N-(4-Nitrophenyl) tert-butanesulfinamide exerts its effects involves the formation of stable intermediates during chemical reactions. The sulfinyl group acts as a directing group, facilitating the formation of specific stereoisomers. The nitrophenyl group can participate in electronic interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(4-Nitrophenyl) tert-butanesulfinamide
- ®-N-(4-Methylphenyl) tert-butanesulfinamide
- ®-N-(4-Chlorophenyl) tert-butanesulfinamide
Uniqueness
®-N-(4-Nitrophenyl) tert-butanesulfinamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring specific electronic environments. Compared to its analogs, the nitro group enhances the compound’s reactivity and selectivity in various chemical transformations.
Properties
IUPAC Name |
(R)-2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWXCHYXPRACSZ-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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